Ceratotoxin A
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Overview
Description
Ceratotoxin A is a linear alpha-helical cationic peptide isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata . This amphipathic peptide exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria . This compound is known for its ability to permeabilize bacterial membranes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceratotoxin A can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Ceratotoxin A primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions such as oxidation, reduction, or substitution . Its antibacterial activity is attributed to its ability to form voltage-dependent ion channels in lipid bilayers, leading to membrane permeabilization .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are protected amino acids, coupling reagents (such as N,N’-diisopropylcarbodiimide), and cleavage reagents (such as trifluoroacetic acid) . The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Ceratotoxin A has a wide range of scientific research applications:
Mechanism of Action
Ceratotoxin A exerts its antibacterial effects by forming voltage-dependent ion channels in bacterial membranes. This process involves the aggregation of peptide molecules to form a bundle of alpha-helices that insert into the lipid bilayer, creating a transmembrane channel . The formation of these channels disrupts the membrane potential, leading to cell lysis and death . The C-terminal domain of this compound is crucial for the formation of helical bundles, while the cationic N-terminal region anchors the peptide to the lipid surface .
Comparison with Similar Compounds
- Ceratotoxin B
- Ceratotoxin C
- Cecropin A
- Magainin
- Defensin
Properties
IUPAC Name |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGJUOSTKVDEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H243N35O32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2868.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150671-04-8 |
Source
|
Record name | 150671-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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